molecular formula C19H17ClN2O4 B2510245 (2E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 357976-32-0

(2E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No. B2510245
CAS RN: 357976-32-0
M. Wt: 372.81
InChI Key: SMWXPXAIVAERMM-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is also known as TCMDC-135051 and is a member of the propenamide family of compounds.

Scientific Research Applications

Structural Analysis and Characterization

  • Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a related compound, has been synthesized and characterized, with its structure determined by various spectroscopic methods and X-ray diffraction. This research provides insights into the structural aspects of similar compounds (Johnson et al., 2006).

Vibrational Spectroscopy and Molecular Structure

  • A study on (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a structurally similar compound, involved vibrational spectroscopy to understand its molecular structure, utilizing techniques like FT-IR and NBO analysis, which can be relevant to the understanding of related compounds (Mary et al., 2015).

Cholinesterase Inhibitory Activity

  • Research on 3,4,5-trimethoxycinnamates, which are structurally related, has shown their ability to inhibit acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications in conditions like Alzheimer's disease (Kos et al., 2021).

Anticancer Activity

  • Novel dihydropyrimidinone derivatives, including (2E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one, have been synthesized and evaluated for their anticancer activity, indicating the potential of similar compounds in cancer treatment (Bhat et al., 2022).

Biological Activities and ADMET-Related Properties

  • A series of chlorinated N-arylcinnamamides, similar in structure, were tested for activity against various bacteria and cancer cell lines. These studies are crucial for understanding the biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of similar compounds (Strharsky et al., 2022).

Antimalarial Activity

  • Research on N-Phenyl-Substituted Cinnamanilides, including compounds with structural similarities, has shown significant antimalarial activity, indicating the potential use of similar compounds in treating malaria (Kos et al., 2022).

properties

IUPAC Name

(E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-24-16-9-12(10-17(25-2)18(16)26-3)8-13(11-21)19(23)22-15-6-4-14(20)5-7-15/h4-10H,1-3H3,(H,22,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWXPXAIVAERMM-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

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